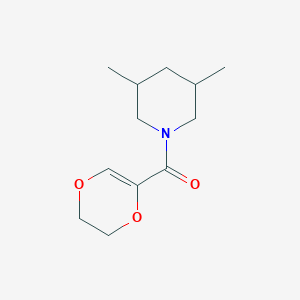![molecular formula C15H20N4O3S B7545162 N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide](/img/structure/B7545162.png)
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide, also known as NIMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a synthetic molecule that has been developed for its ability to selectively inhibit the activity of certain enzymes and proteins.
Applications De Recherche Scientifique
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide has been widely used in scientific research due to its ability to selectively inhibit the activity of certain enzymes and proteins. This compound has been shown to be effective in the inhibition of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in the regulation of acid-base balance in the body. N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide has also been used in the inhibition of other enzymes, including histone deacetylases, which are involved in the regulation of gene expression.
Mécanisme D'action
The mechanism of action of N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide involves its ability to selectively bind to the active site of enzymes and proteins, thereby inhibiting their activity. This compound acts as a competitive inhibitor, meaning that it competes with the substrate for binding to the active site of the enzyme or protein. This results in the inhibition of the enzyme or protein activity, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, which can lead to the reduction of acid production in the body. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of novel therapeutics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide in lab experiments include its ability to selectively inhibit the activity of enzymes and proteins, its high potency, and its synthetic nature, which allows for easy modification and optimization. However, there are also limitations to using N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide, including its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Orientations Futures
There are several future directions for the research and development of N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide, including the optimization of its structure and the development of novel derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide, as well as its potential applications in various fields of research, including cancer therapy and drug discovery.
Méthodes De Synthèse
The synthesis of N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide involves several steps, including the reaction of 4-imidazol-1-ylphenylacetic acid with morpholine, followed by the addition of sulfonamide. The final product is obtained after purification and characterization through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-13(17-23(20,21)19-8-10-22-11-9-19)14-2-4-15(5-3-14)18-7-6-16-12-18/h2-7,12-13,17H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQAZIUAODSAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)NS(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-quinolin-8-ylprop-2-enamide](/img/structure/B7545087.png)

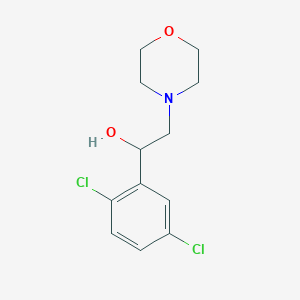
![N-[2-(cyclopropanecarbonylamino)ethyl]-3-(2-methylpropyl)-4-oxophthalazine-1-carboxamide](/img/structure/B7545101.png)
![N-methyl-4-oxo-N-[phenyl(pyridin-2-yl)methyl]pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7545107.png)
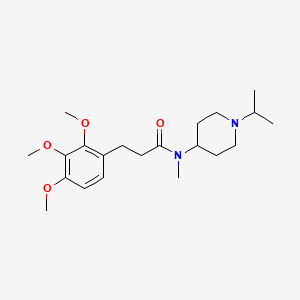
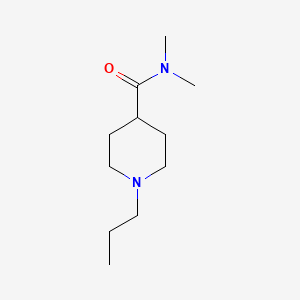

![1-[1-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7545134.png)
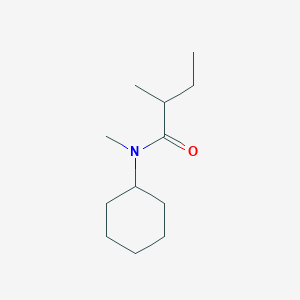

![N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545173.png)
![(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545176.png)
